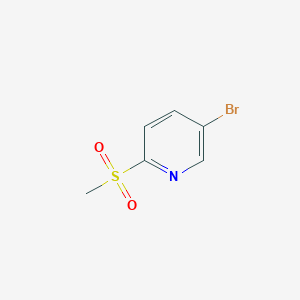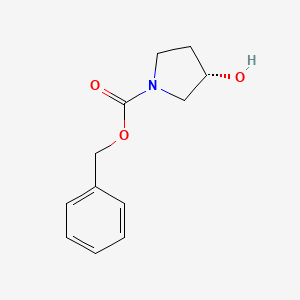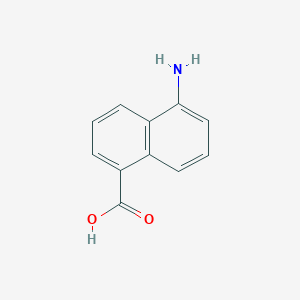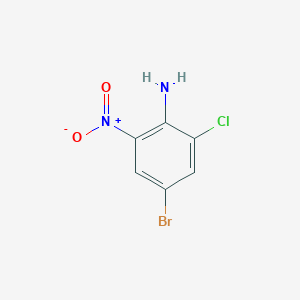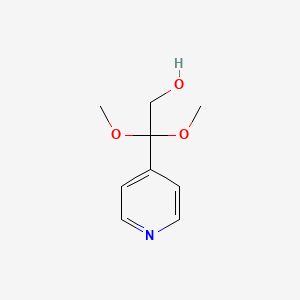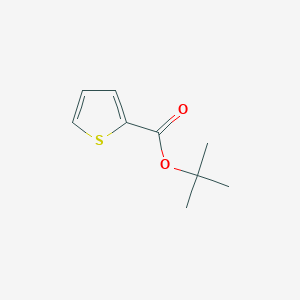
Thiophène-2-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl thiophene-2-carboxylate (TBTTC) is an organic compound belonging to the family of thiophenes. It is a colorless, crystalline solid with a molecular weight of 214.28 g/mol. TBTTC has a wide range of applications in the field of chemistry, specifically in the synthesis of various compounds, and in the field of medicine, as a pharmaceutical agent.
Applications De Recherche Scientifique
Analyse exhaustive des applications du Thiophène-2-carboxylate de tert-butyle
Le this compound est un composé chimique polyvalent avec une variété d'applications dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans divers domaines.
Catalyse dans les réactions de carboxylation : Le this compound a été rapporté pour faciliter la réaction de carboxylation directe avec le CO2 sous l'action conjointe du sel d'argent, du ligand et du LiOt-Bu, atteignant un rendement de produit de 79% . Cette application est significative dans le domaine de la catalyse car elle fournit une méthode pour la conversion du CO2 en produits chimiques de haute valeur, ce qui permet de résoudre les problèmes liés aux multiples étapes de réaction, à l'élimination des déchets et à la pollution environnementale.
Synthèse de polymères de haute valeur : Le composé est utilisé dans la synthèse de polymères en remplaçant les dérivés pétrochimiques comme l'acide benzoïque et l'acide téréphtalique . Ces polymères de haute valeur ont des applications dans diverses industries, notamment les plastiques, les revêtements et les adhésifs, où ils contribuent au développement de matériaux durables.
Électronique organique : Dans le domaine de l'électronique organique, les dérivés du this compound sont cruciaux dans l'avancement des semi-conducteurs organiques . Ils sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED), qui sont des composants essentiels dans les appareils électroniques modernes.
Recherche pharmaceutique : Les dérivés du thiophène présentent une large gamme de propriétés pharmacologiques. Le this compound peut être un précurseur dans la synthèse de médicaments ayant des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses . Cela met en évidence son importance dans le développement de nouveaux agents thérapeutiques.
Cellules solaires organiques : Le composé joue un rôle dans le développement des matériaux donneurs et accepteurs dans les cellules solaires organiques (OSC). Il est utilisé dans la synthèse de polymères et de petites molécules qui forment la couche active dans les OSC, contribuant à des efficacités de conversion d'énergie plus élevées .
Fixation du dioxyde de carbone : Le this compound est impliqué dans le cycle métabolique de la fixation catalytique du dioxyde de carbone dans la biosynthèse des acides gras, des sucres et des α-aminoacides . Cette application est cruciale pour la recherche en biochimie et en sciences environnementales, où la fixation du CO2 est un processus clé.
Science des matériaux : En raison de ses propriétés inhibitrices de corrosion, le this compound est utilisé dans la science des matériaux comme composant des inhibiteurs de corrosion . Cette application est vitale pour la longévité et la durabilité des matériaux exposés à des environnements corrosifs.
Amélioration des composés avancés : Pour les chimistes médicaux, le composé est un bloc de construction pour améliorer les composés avancés avec une variété d'effets biologiques . Il sert d'ingrédient clé dans la conception et la synthèse de nouvelles molécules ayant une activité biologique accrue.
Mécanisme D'action
Target of Action
Tert-butyl thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The mode of action of Tert-butyl thiophene-2-carboxylate involves a palladium(II)-catalyzed carboxylation reaction with CO2 . This reaction consists of two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) is the result of palladium(II) acetate induced deprotonation, and the nucleophile attacks the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
The result of the action of Tert-butyl thiophene-2-carboxylate is the formation of a C–C bond through a three-membered cyclic conformation arrangement involving the interaction of the transition metal and the CO2 . The CO2 insertion step is the rate-determining step for this entire reaction process .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Tert-butyl thiophene-2-carboxylate. For instance, it was reported that Tert-butyl thiophene-2-carboxylate realized the direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu, with the product yield of 79% . The CO2 insertion step was the rate-determining step via the DFT calculations and kinetic isotope effect experiment .
Safety and Hazards
Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Orientations Futures
Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
tert-butyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542206 | |
| Record name | tert-Butyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-62-8 | |
| Record name | tert-Butyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








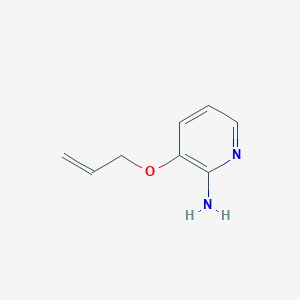
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
